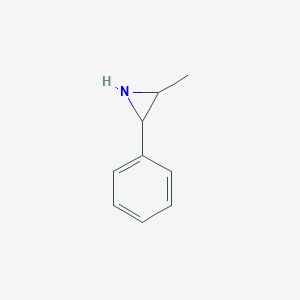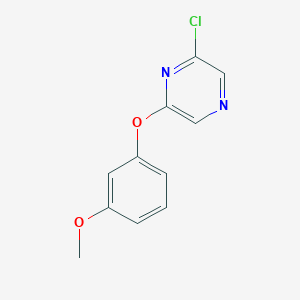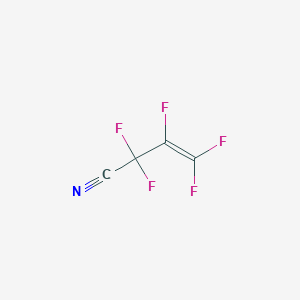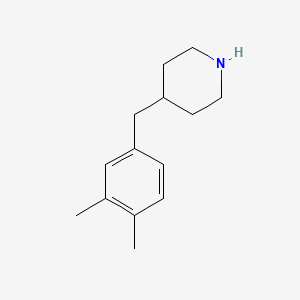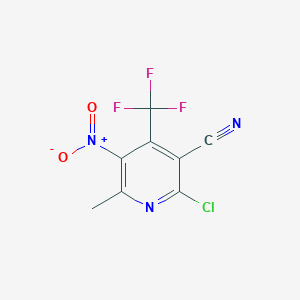![molecular formula C13H8F5NO B3031924 3,5-二氟-3'-(三氟甲氧基)-[1,1'-联苯]-4-胺 CAS No. 867288-01-5](/img/structure/B3031924.png)
3,5-二氟-3'-(三氟甲氧基)-[1,1'-联苯]-4-胺
描述
This compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . It also belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Molecular Structure Analysis
The molecular formula of this compound is C19H10F5NO4S . It has an average mass of 443.344 Da and a monoisotopic mass of 443.025055 Da .科学研究应用
催化剂开发
该化合物的一个重要应用是催化剂的开发。例如,由 (o-联苯)P(t-Bu)(2) (3) 或 (o-联苯)PCy(2) (4) 支持的钯配合物是催化广泛的芳基卤代物和三氟甲磺酸酯催化胺化的有效催化剂。这些催化剂,包括 3,5-二氟-3'-(三氟甲氧基)-[1,1'-联苯]-4-胺,对一系列底物组合特别有效,包括氯吡啶和官能化的芳基卤代物和三氟甲磺酸酯。它们以其室温催化胺化能力和有效反应所需的低催化剂水平而著称 (Wolfe 等,2000)。
吡啶酮的合成
另一个应用是合成多取代吡啶酮。该化合物用作合成各种二取代和环稠合吡啶酮体系的支架。它在顺序亲核取代过程中特别有用,提供了一种多功能的方法,该方法可能在药物发现中具有重要意义 (Pattison 等,2009)。
材料科学与聚合物研究
在材料科学和聚合物研究中,该化合物用于合成特定的聚合物和材料。例如,它是合成跨环和螺取代环三磷腈的合成过程的一部分,环三磷腈在各种材料科学领域都有应用 (Allcock 等,1992)。此外,它还参与了同时具有 RGB 发射功能的星形单聚合物体系的开发,表明其在电致发光等先进材料应用中的潜力 (Liu 等,2016)。
有机发光器件
该化合物还与新型有机发光器件功能材料的开发密切相关。它有助于合成用作空穴注入/空穴传输层的衍生物,显着提高了此类器件的效率和亮度 (Li 等,2012)。
作用机制
Target of Action
The primary target of the compound 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine, also known as 2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline, is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .
Mode of Action
The compound interacts with its target, the Dihydroorotate dehydrogenase (quinone), by catalyzing the conversion of dihydroorotate to orotate with quinone as an electron acceptor . This interaction results in changes in the enzymatic activity, affecting the synthesis of pyrimidines .
Biochemical Pathways
The affected pathway is the de novo biosynthesis of pyrimidines. The compound’s interaction with Dihydroorotate dehydrogenase (quinone) affects the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines . The downstream effects of this interaction can influence the production of DNA and RNA, as pyrimidines are essential components of these nucleic acids.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of pyrimidine synthesis. By interacting with Dihydroorotate dehydrogenase (quinone), the compound can potentially disrupt the production of DNA and RNA, affecting cellular functions and growth .
生化分析
Biochemical Properties
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme involved in the de novo pyrimidine biosynthesis pathway . This interaction can lead to the inhibition of the enzyme, affecting the overall pyrimidine biosynthesis process. Additionally, the compound’s fluorine atoms and trifluoromethoxy group contribute to its high affinity for binding with specific proteins, enhancing its biochemical activity.
Cellular Effects
The effects of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dihydroorotate dehydrogenase can lead to alterations in the pyrimidine biosynthesis pathway, impacting cell proliferation and survival . Furthermore, the compound’s ability to bind with specific proteins can result in changes in gene expression, affecting various cellular processes such as apoptosis, differentiation, and immune response.
Molecular Mechanism
The molecular mechanism of action of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the inhibition of dihydroorotate dehydrogenase, which leads to a decrease in pyrimidine biosynthesis . This inhibition is facilitated by the compound’s high affinity for the enzyme’s active site, resulting in competitive inhibition. Additionally, the compound’s interaction with specific proteins can lead to changes in their conformation and activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the pyrimidine biosynthesis pathway, where the compound inhibits dihydroorotate dehydrogenase . This inhibition affects the overall metabolic flux, leading to changes in metabolite levels and cellular energy balance. Additionally, the compound’s interaction with other enzymes can influence secondary metabolic pathways, further impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical activity . The compound’s fluorine atoms and trifluoromethoxy group contribute to its high affinity for binding proteins, promoting efficient transport and distribution. Additionally, the compound’s lipophilic nature allows it to cross cellular membranes, further influencing its intracellular localization and activity.
Subcellular Localization
The subcellular localization of 3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its interaction with dihydroorotate dehydrogenase localizes it to the mitochondria, where it exerts its inhibitory effects. Additionally, the compound’s binding with specific proteins can influence its localization to other subcellular compartments, further modulating its biochemical activity and cellular effects.
属性
IUPAC Name |
2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-5-8(6-11(15)12(10)19)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLDGBAIHVKXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C(=C2)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197260 | |
| Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867288-01-5 | |
| Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867288-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3031841.png)
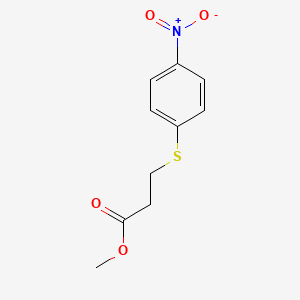
![2-{1,2,2,2-Tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]ethyl}-1H-benzimidazole](/img/structure/B3031843.png)



